molecular formula C10H11BrO2 B581272 4-Bromo-2-propoxybenzaldehyde CAS No. 1094555-01-7

4-Bromo-2-propoxybenzaldehyde

Cat. No.: B581272
CAS No.: 1094555-01-7
M. Wt: 243.1
InChI Key: UZYDWJLYGWIVCE-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxybenzaldehyde (CAS: 57070-77-6) is a brominated aromatic aldehyde with the molecular formula C₁₀H₁₁BrO₂. It features a benzaldehyde core substituted with a bromine atom at the para position (C4) and a propoxy group (-OCH₂CH₂CH₃) at the ortho position (C2) . This compound is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substituents influence reactivity and physical properties. Its propoxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from analogs with smaller or more polar substituents.

Properties

IUPAC Name

4-bromo-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYDWJLYGWIVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735295
Record name 4-Bromo-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094555-01-7
Record name 4-Bromo-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxybenzaldehyde typically involves the reaction of 4-bromobenzaldehyde with propyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol replaces the hydrogen atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-propoxybenzaldehyde has been explored for its potential in drug development due to its structural properties that can influence biological activity.

  • Anticancer Activity : Several studies have investigated derivatives of this compound for their ability to inhibit cancer cell proliferation. For instance, compounds derived from it have shown selective cytotoxicity towards various cancer cell lines, including HT29 (colorectal cancer) and MCF7 (breast cancer) cells.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Synthetic Intermediates : It is used in the preparation of various substituted phenolic compounds that exhibit biological activity. For example, derivatives of this compound have been synthesized to explore their efficacy as anti-inflammatory agents.

Data Table: Applications and Findings

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer drug developmentSelective cytotoxicity against HT29 and MCF7 cells
Organic SynthesisIntermediate for synthesizing phenolic compoundsUseful in creating anti-inflammatory agents
Material SciencePotential use in polymer chemistryCould enhance properties of polymeric materials

Case Study 1: Anticancer Activity

A study conducted on a series of derivatives based on this compound revealed that certain modifications led to enhanced anticancer activity. The derivatives were tested against various cancer cell lines, demonstrating significant inhibition of cell growth at low micromolar concentrations.

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing novel bioactive compounds from this compound has shown promising results. For instance, a derivative exhibited potent anti-inflammatory properties in vitro, indicating its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-2-propoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or hemiacetals, respectively. The bromine atom can also participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 4-Bromo-2-propoxybenzaldehyde with structurally related benzaldehyde derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Reactivity
This compound 57070-77-6 C₁₀H₁₁BrO₂ Br (C4), -OPr (C2) Steric hindrance from propoxy; moderate lipophilicity
4-Bromo-2-hydroxybenzaldehyde - C₇H₅BrO₂ Br (C4), -OH (C2) Higher polarity, acidity (pKa ~8–10); forms hydrogen bonds
2-Bromo-3,4-dimethoxybenzaldehyde - C₉H₉BrO₃ Br (C2), -OMe (C3, C4) Electron-donating methoxy groups; m.p. 86°C
4-Bromo-2-methoxybenzaldehyde - C₈H₇BrO₂ Br (C4), -OMe (C2) Lower steric bulk vs. propoxy; increased crystallinity
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO -CH₂Br (C4) Reactive bromomethyl group; prone to nucleophilic substitution
Key Observations:
  • Polarity and Solubility: The hydroxy analog (4-bromo-2-hydroxybenzaldehyde) exhibits higher solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, whereas the propoxy derivative is more lipophilic, favoring organic solvents like dichloromethane .
  • Acidity : The -OH group in 4-bromo-2-hydroxybenzaldehyde confers acidity (pKa ~8–10), enabling deprotonation under basic conditions, a property absent in the propoxy analog .
  • Reactivity : The propoxy group’s steric bulk may slow electrophilic aromatic substitution (e.g., nitration) compared to methoxy or hydroxy analogs. Conversely, 4-(bromomethyl)benzaldehyde’s bromomethyl group is highly reactive in alkylation reactions .

Electronic Effects

  • Bromine Substituent : The para-bromo group in this compound exerts an electron-withdrawing effect, directing electrophilic attacks to the ortho and meta positions relative to the aldehyde group.
  • Alkoxy vs. Hydroxy Groups : The propoxy group donates electrons via resonance, slightly activating the aromatic ring compared to the electron-withdrawing effect of the -OH group when deprotonated .

Stability and Handling

  • Propoxy derivatives generally exhibit higher thermal stability than hydroxy analogs, which may degrade under acidic or oxidative conditions. However, brominated aldehydes require storage in dark, cool environments to prevent light-induced decomposition .

Biological Activity

4-Bromo-2-propoxybenzaldehyde (C10H11BrO2) is an organic compound that has garnered attention in recent years due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : 243.1 g/mol
  • Structure : Contains a bromine atom and a propoxy group attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.

This compound has been studied for its role in modulating various biochemical pathways. Its primary mechanism involves interaction with the NLRP3 inflammasome, a critical component of the innate immune response. Research indicates that compounds similar to this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β, suggesting anti-inflammatory potential .

Anti-inflammatory Effects

The compound has shown promise in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. In vitro studies have demonstrated that this compound can reduce IL-1β production in macrophages activated by lipopolysaccharides (LPS) and ATP . This indicates a potential application in treating conditions characterized by excessive inflammation.

Cytotoxicity Studies

In cytotoxicity assays, this compound exhibited selective toxicity against certain cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing chemotherapeutic agents that minimize damage to healthy tissues .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Inflammation Model :
    • Objective : Assess the compound's ability to inhibit IL-1β release.
    • Method : Macrophages were treated with LPS and ATP in the presence of varying concentrations of this compound.
    • Results : A dose-dependent inhibition of IL-1β was observed, confirming its role as an NLRP3 inflammasome inhibitor .
  • Cancer Cell Line Study :
    • Objective : Evaluate cytotoxic effects on cancer cell lines (e.g., MCF-7, A549).
    • Method : Cell viability assays were performed after treatment with the compound.
    • Results : Significant reductions in cell viability were noted at specific concentrations, indicating potential as an anti-cancer agent .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest that it has favorable absorption characteristics, with adequate bioavailability for therapeutic use. Further studies are needed to elucidate its metabolic pathways and half-life in vivo.

Summary Table of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of IL-1β production
CytotoxicitySelective toxicity against cancer cells
MechanismNLRP3 inflammasome inhibition

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